molecular formula C9H10O2 B1211565 2-Methoxyacetophenone CAS No. 4079-52-1

2-Methoxyacetophenone

Cat. No.: B1211565
CAS No.: 4079-52-1
M. Wt: 150.17 g/mol
InChI Key: YRNDGUSDBCARGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyacetophenone, also known as 2-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a colorless to slightly yellow liquid with a characteristic sweet, floral odor. This compound is commonly used as a fragrance ingredient in perfumes and as a flavoring agent in the food industry. It is also utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methoxyacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including chalcones and flavonoids.

    Biology: It serves as a precursor in the synthesis of biologically active compounds with potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of fragrances, flavors, and agrochemicals .

Safety and Hazards

2-Methoxyacetophenone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Methoxyacetophenone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and medicinal chemistry. The compound’s interactions with enzymes and proteins are not extensively documented, but its reactivity with nucleophiles like nitrogen and oxygen suggests potential interactions with various biomolecules in biological systems.

Cellular Effects

The effects of this compound on cellular processes are not well-documented. Its structural similarity to other acetophenones suggests it may influence cell signaling pathways, gene expression, and cellular metabolism. Acetophenones are known to interact with cellular receptors and enzymes, potentially affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The compound’s carbonyl group is highly reactive, allowing it to form reversible hemiketals with oxygen nucleophiles and irreversible oximes with nitrogen nucleophiles . These interactions can lead to enzyme inhibition or activation, altering cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are influenced by temperature and pH. The compound is relatively stable under standard conditions but can degrade over time when exposed to high temperatures or acidic/basic environments . Long-term studies on its effects on cellular function are limited, but its reactivity suggests potential impacts on cellular homeostasis and metabolism.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Like other acetophenones, it is likely to exhibit dose-dependent effects, with higher doses potentially leading to toxicity or adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these processes include cytochrome P450 oxidases and transferases, which facilitate the compound’s conversion to more water-soluble metabolites for excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilicity allows it to cross cell membranes easily, affecting its distribution profile.

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Its chemical properties suggest it may localize to cellular compartments rich in lipids, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing the compound to specific organelles, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Methoxyacetophenone can be compared with other methoxy-substituted acetophenones, such as:

  • 3-Methoxyacetophenone
  • 4-Methoxyacetophenone
  • 2-Hydroxyacetophenone
  • 4-Hydroxyacetophenone

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, the position of the methoxy group affects the compound’s electronic properties and its ability to participate in various chemical reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds .

Properties

IUPAC Name

2-methoxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNDGUSDBCARGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193778
Record name alpha-Methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4079-52-1
Record name 2-Methoxy-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4079-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methoxyacetophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4V7A57H8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 200 ml of anhydrous tetrahydrofuran were dissolved 30 g of 2',4',6'-trihydroxyacetophenone and 115.0 g of N,N-diisopropylethylamine, and 50.2 g of chloromethyl methyl ether was gradually added to the solution under ice cooling over a period of 20 minutes and the reaction mixture was stirred under ice cooling for 1 hour and at room temperature for 4 hours to effect reaction. After the reaction, the reaction mixture was extracted with 3 l of ether, and the ether layer was washed with water (500 ml×3 times), shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times), dried with anhydrous sodium sulfate, and filtered. The solvent was removed from the filtrate by distillation and the obtained residue was recrystallized from a mixed solvent of methanol and water to obtain 18.9 g (yield=41.4%) of 2'-hydroxy-4',6'-bis(methoxyacetophenone in the form of a colorless prism.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

250 g (1.98 mol) of dimethyl sulfate is added dropwise to a mixture of 130 g of potassium hydroxide in 1.1 of water and 260 g (1.90 mol) of 2-hydroxyacetophenone with cooling and vigorous stirring in such a way that the reaction solution is not heated above 40° C. After the reaction temperature has then been kept at 80° C. for 30 minutes, the mixture is allowed to cool to room temperature and extracted by shaking with a total of 250 ml of chloroform. The organic phase is shaken three times with 100 ml of 2N sodium hydroxide solution each time and dried over sodium sulfate. After filtration and removal of the solvent on a rotary evaporator, the oil obtained is distilled in vacuo.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2-Methoxyacetophenone
Reactant of Route 3
Reactant of Route 3
2-Methoxyacetophenone
Reactant of Route 4
Reactant of Route 4
2-Methoxyacetophenone
Reactant of Route 5
Reactant of Route 5
2-Methoxyacetophenone
Reactant of Route 6
Reactant of Route 6
2-Methoxyacetophenone
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methoxyacetophenone?

A1: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound. These include:

    Q3: What is known about the stability of this compound under various conditions?

    A3: While specific stability studies under various conditions are not extensively detailed in the provided research, it is used as a photosensitizer in several studies. [, , , ] This implies a degree of stability under UV irradiation conditions, at least for the duration of the experiments.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.